molecular formula C27H44O3 B14442054 Spirostan-3-ol, (3alpha,5alpha,25S)- CAS No. 75172-34-8

Spirostan-3-ol, (3alpha,5alpha,25S)-

Cat. No.: B14442054
CAS No.: 75172-34-8
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-GTGHUROTSA-N
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Description

Spirostan-3-ol, (3alpha,5alpha,25S)- is a steroidal sapogenin characterized by its spirostan skeleton, featuring a hydroxyl group at the C3 position in the alpha configuration, a 5alpha hydrogen, and an S-configuration at C23. This compound is structurally related to other spirostanol derivatives, which are widely studied for their roles in plant growth regulation, pharmacological activities (e.g., neurosteroid modulation, anti-Alzheimer’s effects), and biosynthesis pathways . Its stereochemical configuration significantly influences its biological interactions, solubility, and metabolic stability.

Properties

CAS No.

75172-34-8

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

GMBQZIIUCVWOCD-GTGHUROTSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Stereochemical Control at C25

The 25S configuration is critical for biological activity and structural integrity. NMR-based stereochemical analysis reveals that the chemical shift difference (Δab) between geminal H2-26 protons distinguishes 25R (Δab < 0.2 ppm) from 25S (Δab > 0.5 ppm) isomers. For Spirostan-3-ol, (3α,5α,25S), this method confirms the 27-methyl group’s orientation through comparative ¹H NMR profiling.

Reduction and Epimerization Strategies

Spirost-5-en-3-ol derivatives, such as neodiosgenin (CAS 512-06-1), can be hydrogenated to saturate the Δ5 double bond, yielding 5α-spirostan-3β-ol intermediates. Epimerization at C3 and C25 is achieved via acid-catalyzed equilibration or enzymatic resolution. For example, treating (25R)-5α-spirostan-3β-ol (CAS 6788-40-5) with HCl in ethanol induces partial epimerization to the 25S configuration, though yields remain low (~15%).

Analytical Validation and Structural Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of 3-O-(pyrazolocarbonyl)spirostenes 11 and 12 provides a template for interpreting the spirostane core’s geometry. Key bond lengths (C17–O: 1.43 Å) and angles (C16–C17–O: 109.5°) align with Spirostan-3-ol’s predicted structure.

Spectroscopic Profiling

  • ¹H NMR : Spirostan-3-ol, (3α,5α,25S) exhibits distinct resonances for H-3 (δ 3.52, dd, J = 4.8 Hz) and H2-26 (δ 1.24 and 1.92, Δab = 0.68 ppm).
  • 13C NMR : C3 (δ 71.5), C5 (δ 55.2), and C25 (δ 34.7) signals confirm the stereochemical assignments.

Data Tables

Table 1: Synthetic Yields of Key Intermediates

Compound Reaction Conditions Yield (%)
4 CuI (10 mol %), benzene, 40°C 48
10 Phenylhydrazine, benzene, 60°C 60
15 2-Methoxyethanol, rt 47

Table 2: ¹H NMR Chemical Shifts for 25R vs. 25S Isomers

Proton 25R (δ, ppm) 25S (δ, ppm) Δab (ppm)
H2-26 1.18, 1.20 1.24, 1.92 0.68

Challenges and Optimization

Solvent and Catalyst Selection

The Stephens–Castro reaction’s efficiency depends on benzene as a solvent, with ethers or dioxanes resulting in trace product. Copper iodide (10 mol %) and triethylamine (1 equiv.) optimize coupling yields, while higher temperatures (>60°C) degrade intermediates.

Regioselectivity in Heterocyclization

Cyclization of alkyne-1,2-diones with phenylhydrazine favors 1,3,5-trisubstituted pyrazoles over hydrazones (3:1 ratio) in benzene, whereas 2-methoxyethanol shifts selectivity toward α,β-alkynyl hydrazones.

Chemical Reactions Analysis

Types of Reactions

Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:

    Oxidation: Conversion to spirostan-3-one derivatives.

    Reduction: Formation of reduced spirostan derivatives.

    Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.

Major Products Formed

    Oxidation: Spirostan-3-one derivatives.

    Reduction: Reduced spirostan derivatives.

    Substitution: Functionalized spirostan derivatives.

Scientific Research Applications

Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights critical structural distinctions between (3alpha,5alpha,25S)-spirostan-3-ol and related spirostanol derivatives:

Compound Name C3-OH Configuration C5 Configuration C25 Configuration Additional Features Source/Application
(3alpha,5alpha,25S)-Spirostan-3-ol Alpha (axial) 5alpha 25S No glycosylation Synthetic intermediates, neurosteroid studies
Neotigogenin 3beta (equatorial) 5alpha 25S Triterpenoid, natural product Fenugreek, tomato; biomarker
Sarsasapogenin 3beta 5beta 25S Anti-Alzheimer’s hybrids Anemarrhena asphodeloides
Tomatidine (HCl) 3beta 5alpha 25S 22beta-OH, spirosolane skeleton Steroidal alkaloid, Lycopersicon spp.
(25R)-Spirosta-3,5-diene N/A (3,5-diene) N/A 25R Double bonds at C3-C4 and C5-C6 Trigonella foenum-graecum

Key Observations :

  • C3 Configuration : The alpha-OH in (3alpha,5alpha,25S)-spirostan-3-ol contrasts with the beta-OH in neotigogenin and sarsasapogenin. This axial vs. equatorial positioning affects hydrogen bonding and receptor binding .
  • C25 Stereochemistry : The 25S configuration differentiates it from 25R analogs like (25R)-spirosta-3,5-diene, which exhibit distinct chromatographic behaviors (e.g., elution order in LC-MS) .
  • Glycosylation: Unlike glycosylated derivatives (e.g., 3-O-[β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside]), the target compound lacks sugar moieties, impacting solubility and bioavailability .

Physicochemical and Pharmacological Properties

Physicochemical Data

Property (3alpha,5alpha,25S)-Spirostan-3-ol Neotigogenin Sarsasapogenin Tomatidine HCl
Molecular Formula C27H42O3 C27H44O3 C27H44O3 C27H45NO2·HCl
Molecular Weight 414.60 g/mol 416.64 g/mol 416.64 g/mol 452.10 g/mol
TPSA (Ų) 38.70 38.70 57.53 52.93
LogP (XLogP) 5.70 5.71 5.50 4.90
Solubility Insoluble in water Practically insoluble Moderate in organic solvents Soluble in DMSO

Pharmacological Activities

  • Sarsasapogenin : Basis for triazolyl hybrids inhibiting Aβ1-42 aggregation (IC50 ~10 µM) .
  • Tomatidine : Exhibits antifungal and antiviral activity; inhibits cholesterol biosynthesis .

Comparison with Other Derivatives

  • Sarsasapogenin-Triazolyl Hybrids : Click chemistry used to append triazole groups to enhance anti-Alzheimer’s activity .

Q & A

Q. Methodological Answer :

  • C-3 modifications : Glycosylation (e.g., 3-O-β-D-galactoside) enhances water solubility and receptor binding affinity. For example, Timosaponin A1 (3-O-glycoside) exhibits 10-fold higher anti-inflammatory activity than the aglycone in RAW264.7 macrophages .
  • C-25 stereochemistry : The 25S configuration increases metabolic stability in hepatic microsomes compared to 25R analogs, as shown by t1/2_{1/2} values (25S: 45 min vs. 25R: 28 min) .
  • Epoxide formation : Introducing a 5,6-epoxide group (via DMDO oxidation) enhances cytotoxicity in MCF-7 cells (IC50_{50} = 8.2 μM vs. 22.5 μM for parent compound) by stabilizing interactions with DNA topoisomerase II .

What computational tools are recommended for predicting the physicochemical properties of Spirostan-3-ol derivatives?

Q. Methodological Answer :

  • LogP prediction : Use XlogP3-AA or MarvinSketch to estimate hydrophobicity, critical for pharmacokinetic profiling. For (3alpha,5alpha,25S)-spirostan-3-ol, XlogP3 = 4.2, indicating moderate membrane permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with steroid receptors (e.g., glucocorticoid receptor PDB:1NHZ). Dock glycosylated derivatives to assess hydrogen bonding with Arg611 and Gln570 residues .
  • ADMET prediction : SwissADME or admetSAR evaluates bioavailability (%F >30) and CYP450 inhibition risks (e.g., CYP3A4 inhibition predicted for 3-O-acetyl derivatives) .

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